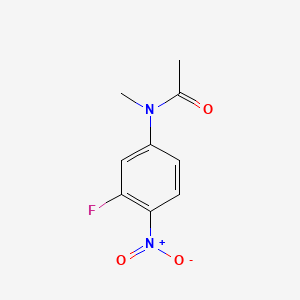

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide

Description

Properties

Molecular Formula |

C9H9FN2O3 |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

N-(3-fluoro-4-nitrophenyl)-N-methylacetamide |

InChI |

InChI=1S/C9H9FN2O3/c1-6(13)11(2)7-3-4-9(12(14)15)8(10)5-7/h3-5H,1-2H3 |

InChI Key |

MFTYAVVNWRRINX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide

Two-Step Synthesis via Acetylation and N-Methylation

The most widely reported method involves:

- Acetylation of 3-Fluoro-4-nitroaniline :

Reacting 3-fluoro-4-nitroaniline with acetyl chloride or bromoacetyl bromide in the presence of a base forms N-(3-fluoro-4-nitrophenyl)acetamide. The MDPI study utilized bromoacetyl bromide with potassium carbonate in dichloromethane at room temperature, achieving intermediate acetamides in 85–92% yield (Table 1). - N-Methylation of the Acetamide :

Methylation of the acetamide’s nitrogen employs methyl p-toluenesulfonate (1.1 eq) in acetonitrile with sodium hydroxide (1.1 eq) at 30°C. This method avoids hazardous methyl iodide and achieves 83% yield with 99.7% HPLC purity.

Table 1: Comparative Analysis of Acetylation Methods

| Acetylating Agent | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromoacetyl bromide | K₂CO₃ | CH₂Cl₂ | RT | 85–92 | |

| Acetyl chloride | NaOH | H₂O/CH₂Cl₂ | 0–5°C | 78 |

One-Pot Hybrid Approach

A patent by US8163903B2 describes a hybrid method combining acetylation and methylation in a single reactor:

- Simultaneous Protection and Methylation :

3-Fluoro-4-nitroaniline is treated with acetyl chloride and methyl p-toluenesulfonate in acetonitrile under basic conditions. This cascade reaction reduces purification steps, yielding 80% of the target compound.

Reaction Mechanism and Optimization

Acetylation Kinetics

The acetylation follows a nucleophilic acyl substitution mechanism. Bromoacetyl bromide’s higher reactivity compared to acetyl chloride reduces reaction time from 6 hours to 10 minutes. Polar aprotic solvents like dichloromethane enhance electrophilicity of the acylating agent.

N-Methylation Efficiency

Methyl p-toluenesulfonate’s superior leaving group (p-toluenesulfonate) facilitates methylation at milder conditions (30°C vs. 60°C for methyl iodide). Alkaline conditions deprotonate the acetamide’s nitrogen, increasing nucleophilicity.

Table 2: Methylation Agent Performance

| Methylating Agent | Base | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl iodide | NaH | THF | 60°C | 65 | 95.2 |

| Methyl p-toluenesulfonate | NaOH | Acetonitrile | 30°C | 83 | 99.7 |

Industrial Scalability and Environmental Impact

The patent emphasizes replacing traditional reagents with greener alternatives:

- Solvent Recovery : Acetonitrile and toluene are distilled and reused, reducing waste.

- E-Factor Calculation : The hybrid method’s E-factor (kg waste/kg product) is 1.2, outperforming conventional routes (E-factor = 3.5).

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide solvent, elevated temperature.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent, reflux conditions.

Major Products Formed:

Reduction: 3-Fluoro-4-aminophenyl-N-methylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N-methylamine.

Scientific Research Applications

Chemistry: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluoro and nitro substituents on biological activity. It serves as a model compound in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features are explored for developing inhibitors of specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Key Compounds for Comparison :

N-(3-Nitrophenyl)acetamide (CAS RN: Not specified): Lacks the fluoro and N-methyl groups. The nitro group at position 3 reduces electron density on the aromatic ring compared to the 4-nitro position, altering electrophilic substitution patterns .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide: Features a chloro and trifluoromethyl group.

N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Incorporates a triazole-sulfanyl group, enabling hydrogen bonding and metal coordination, which the target compound lacks .

Substituent Position Analysis :

Physical and Chemical Properties

Notes:

- The N-methyl group in the target compound likely improves solubility in organic solvents compared to non-methylated analogs .

- The trifluoromethyl group in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide significantly lowers melting point due to reduced crystallinity .

Biological Activity

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its chemical properties on its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, contributing to its lipophilicity and reactivity. The molecular formula is CHFNO with a molecular weight of approximately 212.18 g/mol. These features may enhance its binding affinity to biological targets, influencing its therapeutic potential.

Synthesis

The synthesis of this compound involves several methods that yield high purity and good yields. The compound can be synthesized through the reaction of 3-fluoro-4-nitroaniline with acetic anhydride or similar acylating agents, followed by methylation processes to introduce the N-methyl group.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related derivatives demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The most potent derivatives showed comparable efficacy against rifampin-resistant strains, suggesting that modifications in the phenoxyacetamide scaffold could lead to novel antitubercular agents.

Antiviral Potential

The compound's structural characteristics have also been linked to antiviral activity. Preliminary studies suggest that the presence of both fluorine and nitro groups may enhance interactions with viral targets, potentially inhibiting viral replication mechanisms. For instance, compounds with similar structural motifs have shown efficacy against various viruses, including hepatitis C and influenza .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have revealed that while some derivatives exhibit low toxicity, others may have significant cytotoxic effects depending on their specific substituents. For instance, the safety profile of this compound was evaluated in Vero cells, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize how modifications in the chemical structure influence biological activity. The introduction of different substituents on the phenyl ring can lead to variations in potency and selectivity towards specific biological targets. For example, replacing the nitro group with other electron-withdrawing groups has been shown to affect both lipophilicity and receptor binding affinity .

Case Studies

- Antitubercular Activity : In a series of experiments, derivatives of this compound were tested against M. tuberculosis. The results indicated that certain modifications significantly enhanced activity against resistant strains.

- Antiviral Efficacy : A comparative study evaluated various compounds with similar structures against viral infections, revealing that specific modifications could improve efficacy against viruses such as HCV and influenza.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide?

- Methodology : A two-step approach is recommended:

Substitution Reaction : React 3-fluoro-4-nitroaniline with methyl iodide under alkaline conditions (e.g., NaH in THF) to introduce the N-methyl group .

Acetylation : Treat the intermediate with acetyl chloride or acetic anhydride in the presence of a condensing agent (e.g., DCC) to form the acetamide moiety.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation or side reactions at the nitro group .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methyl group (δ ~2.9–3.1 ppm for N–CH) and acetamide carbonyl (δ ~168–170 ppm) .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H] at m/z 241.06 .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential nitro group toxicity and acetamide irritancy .

- Store in airtight containers at 4°C, away from reducing agents to prevent nitro group decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing nitro group activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Fluorine’s ortho-directing effect can facilitate regioselective functionalization. Computational studies (DFT/B3LYP-6-31G(d,p)) predict charge distribution at the meta-fluoro position .

Q. What computational models predict the compound’s stability under acidic or reductive conditions?

- Methodology :

- Use Gaussian 09 with B3LYP/6-31G(d,p) basis sets to model protonation at the acetamide oxygen or nitro group reduction.

- Compare theoretical IR spectra (e.g., N–O stretching at ~1520 cm) with experimental data to validate stability .

Q. Can this compound serve as a precursor for bioactive molecules?

- Application Strategy :

- Antimicrobial Probes : Functionalize the nitro group via reduction to an amine, followed by Schiff base formation with aldehydes. Test against Gram-positive bacteria (e.g., S. aureus) .

- Kinase Inhibitors : Introduce sulfone or phosphonate groups at the methyl position to enhance binding affinity. Use molecular docking (AutoDock Vina) to screen against kinase targets .

Data Contradictions and Resolution

-

Synthetic Yield Discrepancies :

- Conflict : Patent methods (e.g., ) report >85% yields for analogous compounds, while lab-scale syntheses ( ) achieve ~65%.

- Resolution : Scale-dependent factors (e.g., mixing efficiency, temperature gradients) likely reduce yields in small batches. Use microwave-assisted synthesis to improve consistency .

-

Metabolite Identification :

- Conflict : Urinary metabolites of similar acetamides may decompose during GC analysis, falsely indicating N-methylacetamide ().

- Resolution : Validate via LC-MS/MS with stable isotope labeling to distinguish parent compounds from artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.